molecular formula C44H67N11O12S B1678130 1-Carbaoxytocin, 1-butanoic acid- (9CI) CAS No. 20576-70-9

1-Carbaoxytocin, 1-butanoic acid- (9CI)

Cat. No.: B1678130
CAS No.: 20576-70-9
M. Wt: 974.1 g/mol
InChI Key: UBZUWPDBCILNBN-QWBGDHHCSA-N
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Description

Contextualization within Synthetic Oxytocin (B344502) Analog Research and Development

The research and development of synthetic oxytocin analogs are driven by the need to improve upon the natural hormone's pharmacological profile. Native oxytocin is a peptide of nine amino acids with a characteristic disulfide bridge between cysteine residues at positions 1 and 6. While it has crucial physiological roles, its therapeutic use is hampered by a poor pharmacokinetic profile, primarily due to the labile disulfide bond and susceptibility to enzymatic degradation. nih.gov The metabolic lifetimes of such peptide drugs are consequently short, limiting their clinical efficacy. nih.gov

To address these limitations, medicinal chemists have pursued several strategic modifications. Two of the most successful strategies have been:

Deamination: The removal of the N-terminal amino group (deamination) to create a 3-mercaptopropionic acid residue at position 1. This modification, which results in analogs like demoxytocin, was found to increase potency and prolong the half-life. wikipedia.org

Disulfide Bridge Replacement: The substitution of the disulfide bond with a more stable linkage. A prominent approach is the isosteric replacement of one of the sulfur atoms with a methylene (B1212753) group (-CH₂-), creating a "carba-analog." 5z.com

The compound deamino-1-carba-oxytocin is a culmination of both strategies. researchgate.net In this analog, the N-terminal cysteine is replaced by 3-mercaptopropionic acid (leading to the "deamino" feature), and the sulfur atom at position 1 is replaced by a methylene group, forming a thioether bridge instead of a disulfide bridge. nih.govnih.gov This dual modification results in a compound with significantly increased metabolic stability compared to native oxytocin. nih.gov Carba-analogs are more resistant to in vivo degradation, which translates to a more prolonged duration of action. nih.govnih.gov

The development of such analogs aims to create molecules with not only longer half-lives but also potentially improved receptor selectivity, thereby reducing off-target effects. nih.gov Research into carba-analogs like deamino-1-carba-oxytocin and its derivatives has led to compounds with potent biological activity and has provided valuable insights into the structure-activity relationships of the oxytocin receptor. nih.govnih.govnih.gov

Table 1: Comparison of Half-Life for Oxytocin and a Carba-Analog This interactive table summarizes data on the metabolic stability of oxytocin compared to its 1,6-dicarba analog in rat placental tissue.

Compound Type Half-Life (minutes) - Rat 1 Half-Life (minutes) - Rat 2
Oxytocin Native Peptide 11.2 8.5
1,6-Dicarba Analog (Compound 8) Carba-Analog 19.4 19.5

Data sourced from The Journal of Organic Chemistry. nih.gov

Historical Perspectives on the Genesis of Carba-Analogue Chemistry

The concept of replacing the disulfide bond in peptides with a more stable bridge is a foundational strategy in medicinal chemistry to enhance drug stability. The genesis of carba-analogue chemistry in the context of neurohypophysial hormones dates back several decades, with early pharmacological studies on such compounds appearing in the 1970s. nih.gov The primary rationale was to create analogs that could resist enzymatic degradation, which often targets the disulfide bond, thereby prolonging the peptide's biological effect. 5z.com

Initial research into carba-analogs of neurohypophysial hormones demonstrated that replacing one or both sulfur atoms of the disulfide bridge with methylene groups could yield compounds with retained receptor affinity and increased metabolic stability. 5z.com These early studies established that the so-called "carba analogues" were a promising class of synthetic peptides. nih.gov

A key discovery in this historical development was the realization that the two sulfur atoms in the oxytocin disulfide bridge are not functionally equivalent. Replacing the sulfur at position 1 (yielding 1-carba or "carba-1" analogs) versus the sulfur at position 6 (yielding 6-carba or "carba-6" analogs) resulted in molecules with distinct biological activity profiles and durations of action. 5z.com This finding opened the door for fine-tuning the pharmacological properties of synthetic oxytocin analogs by selecting which sulfur atom to replace. The synthesis and study of compounds like deamino-1-carba-oxytocin and deamino-6-carba-oxytocin were pivotal in understanding these structure-activity relationships. 5z.com This foundational work paved the way for the development of potent and long-acting oxytocin analogs, including antagonists like carba-derivatives of Atosiban, which have been investigated for therapeutic applications. nih.gov

Table 2: Biological Activities of Deamino-Carba-Oxytocin Analogs This interactive table presents a comparison of the uterotonic and galactogogic activities of different deamino-carba-oxytocin analogs.

Compound Uterotonic Activity (in situ) IU/mg Galactogogic Activity (in situ) IU/mg
Deamino-oxytocin 1340 660
Deamino-1-carba-oxytocin 290 790
Deamino-6-carba-oxytocin 1260 360
[2-O-methyltyrosine]deamino-1-carba-oxytocin 10.5 3.2
[2-O-methyltyrosine]deamino-6-carba-oxytocin 44 1.9

Data sourced from Collection of Czechoslovak Chemical Communications. 5z.com

Properties

CAS No.

20576-70-9

Molecular Formula

C44H67N11O12S

Molecular Weight

974.1 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(14-15-33(45)57)39(62)51-30(20-34(46)58)40(63)53-31(22-68-17-7-9-36(60)49-29(41(64)54-37)19-25-10-12-26(56)13-11-25)44(67)55-16-6-8-32(55)42(65)52-28(18-23(2)3)38(61)48-21-35(47)59/h10-13,23-24,27-32,37,56H,5-9,14-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,62)(H,52,65)(H,53,63)(H,54,64)

InChI Key

UBZUWPDBCILNBN-QWBGDHHCSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxytocin, deamino-1-carba-;  Deamino-1-carbaoxytocin.

Origin of Product

United States

Advanced Chemical Synthesis and Structural Elucidation

Methodologies for Peptide Backbone Construction

The assembly of the linear peptide precursor of 1-Carbaoxytocin, 1-butanoic acid- (9CI) can be achieved through two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling peptide chains. cas.czuonbi.ac.ke This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lsu.edu The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove excess reagents and by-products. lsu.edu

For the synthesis of the target molecule, an Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed. nih.gov The process begins with the attachment of the C-terminal amino acid to a suitable resin, such as Wang resin or Rink amide resin. fiveable.me The synthesis then proceeds through iterative cycles of Nα-Fmoc deprotection, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.govrsc.org Coupling is facilitated by activating agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or using more advanced phosphonium (B103445) or uronium salt-based reagents like PyBOP or HATU. fiveable.mescholaris.ca

Table 1: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis

StepReagents and ConditionsPurpose
Resin SwellingDMF or DCMPrepares the resin for synthesis by expanding the polymer matrix.
Nα-Fmoc Deprotection20% Piperidine in DMFRemoves the temporary Fmoc protecting group from the N-terminus.
Amino Acid CouplingFmoc-amino acid, Coupling reagent (e.g., DIC/HOBt, HATU), Base (e.g., DIPEA) in DMFForms the peptide bond between the free N-terminus and the incoming amino acid.
WashingDMF, DCMRemoves excess reagents and by-products.
Cleavage and DeprotectionCleavage cocktail (e.g., TFA/TIPS/H₂O)Releases the completed peptide from the resin and removes side-chain protecting groups.

While less common for the synthesis of long peptides, solution-phase peptide synthesis (LPPS) offers advantages for the large-scale production of shorter peptides and for specific coupling reactions that may be inefficient on a solid support. In LPPS, the peptide is synthesized in a homogenous solution, and purification of the intermediate peptides is required after each coupling step.

This methodology can be performed through either a stepwise or a fragment condensation approach. In the stepwise approach, single protected amino acids are added sequentially. In fragment condensation, shorter, protected peptide fragments are synthesized and then coupled together to form the final peptide. This can be an effective strategy for the synthesis of longer or more complex peptides. The choice of protecting groups and coupling reagents is critical to minimize side reactions and ensure high yields.

Targeted Chemical Modifications in 1-Carbaoxytocin, 1-butanoic acid- (9CI) Synthesis

The synthesis of this specific carbaoxytocin analog involves several key chemical modifications that impart its unique structure and properties.

The butanoic acid group at the N-terminus is introduced after the completion of the linear peptide synthesis on the solid support. Following the final Nα-Fmoc deprotection of the N-terminal amino acid, butanoic acid is coupled to the free amine of the resin-bound peptide. This acylation reaction is typically carried out using standard peptide coupling conditions, with an excess of butanoic acid and a suitable activating agent to ensure complete reaction.

Table 2: N-Terminal Butanoylation of Resin-Bound Peptide

StepReagents and ConditionsPurpose
Final Nα-Fmoc Deprotection20% Piperidine in DMFExposes the N-terminal amine of the peptide.
Butanoic Acid CouplingButanoic acid, Coupling reagent (e.g., DIC/HOBt), in DMFAttaches the butanoic acid moiety to the N-terminus.
WashingDMF, DCMRemoves excess butanoic acid and coupling reagents.

The incorporation of the unnatural amino acid O-methyl-L-tyrosine at the second position is achieved during the stepwise solid-phase synthesis. nih.gov The commercially available Fmoc-Tyr(Me)-OH is used as the building block. researchgate.net This protected amino acid is coupled to the growing peptide chain using the same standard coupling protocols as for other natural amino acids. The methyl group on the tyrosine side chain is stable to the conditions of both Fmoc deprotection and final cleavage from the resin. researchgate.net

The defining feature of carbaoxytocin analogs is the replacement of the disulfide bridge with a more stable carbon-carbon or carbon-sulfur bond. cas.czacs.org The formation of this carba-bridge is a critical step in the synthesis. A common and effective strategy for creating a carbon-carbon bridge is through on-resin ring-closing metathesis (RCM). acs.org

This process involves incorporating two amino acids with olefin-containing side chains at the appropriate positions in the peptide sequence during solid-phase synthesis. Once the linear peptide is assembled, a ruthenium-based catalyst, such as a Grubbs catalyst, is used to catalyze the intramolecular metathesis reaction, forming a cyclic olefin. acs.org Subsequent hydrogenation of the double bond can yield a saturated alkyl bridge.

Another approach for forming a carba-bridge involves intramolecular cyclization of a linear precursor containing appropriate reactive groups on the side chains of the amino acids at positions 1 and 6. For a carba-1 analog, this would involve a modified amino acid at position 1 and a cysteine or homocysteine at position 6. The cyclization can be performed either on the resin or in solution after cleavage of the linear peptide. cas.cz On-resin cyclization is often preferred as it can minimize intermolecular side reactions. cas.cz

Table 3: Comparison of Carba-Bridge Formation Strategies

StrategyDescriptionAdvantagesDisadvantages
Ring-Closing Metathesis (RCM)Intramolecular reaction between two olefin-containing amino acid side chains catalyzed by a ruthenium complex. acs.orgHigh efficiency, can be performed on-resin, allows for variation in ring size. acs.orgRequires specialized amino acids and catalysts, potential for catalyst-related impurities.
Intramolecular AlkylationNucleophilic attack of a side-chain thiol (e.g., from Cys or Hcy) on an electrophilic side chain (e.g., containing a leaving group).Utilizes more readily available amino acid derivatives.Can be lower yielding, potential for side reactions.

Advanced Purification and Spectroscopic Characterization Techniques for Analogs

The purification of synthetic peptides, including carba-analogs of oxytocin (B344502), is a critical step to ensure high purity for structural and biological studies. High-resolution preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently employed technique. For instance, preparative columns with a 2-inch internal diameter, packed with 10-micron spherical C18 bonded silica (B1680970), have been successfully used for the one-step purification of various synthetic peptides. nih.gov The use of small-sized silica packing enhances resolution, while the spherical shape of the particles helps to maintain a relatively low back-pressure during the chromatographic process. nih.gov Analytical chromatography data, often obtained using a column with similar but smaller (e.g., 5-micron) particles, is typically used to develop and optimize the conditions for preparative-scale separations. nih.gov

Following purification, comprehensive spectroscopic characterization is essential to confirm the identity and structure of the synthesized analogs. A suite of spectroscopic methods is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C{1H} NMR, provides detailed information about the molecular structure and the connectivity of atoms. mdpi.commdpi.com Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight, confirming the elemental composition. nih.gov Infrared (IR) spectroscopy helps to identify characteristic functional groups present in the molecule, such as amide and carbonyl groups. mdpi.com Ultraviolet (UV) spectroscopy can be used to study electronic transitions within the molecule. mdpi.commdpi.com For complex peptides, tandem mass spectrometry (LC-MS/MS) is invaluable for sequencing and identifying specific degradation products or metabolites. nih.gov

Investigation of Analogue Stability and Degradation Pathways

A significant advantage of carba-analogs of oxytocin, where the disulfide bridge is replaced by a carbon-based linker, is their enhanced stability against enzymatic degradation. acs.orgnih.gov The disulfide bond in native oxytocin is a primary target for enzymatic cleavage in vivo, leading to a short metabolic half-life. nih.govnih.gov Replacing this labile bond with a stable methylene (B1212753) or methine bridge significantly hinders this degradation pathway. acs.org

Studies comparing the stability of oxytocin and its carba-analogs in rat placental tissue homogenates, which are rich in the enzyme oxytocinase, have demonstrated this increased resistance. For example, the 1,6-carba analog of an oxytocin agonist showed a considerably longer half-life compared to the parent oxytocin. acs.org Similarly, a dicarba analog of the oxytocin antagonist Atosiban had a half-life more than double that of Atosiban itself. acs.org This enhanced biological stability suggests that carba-analogs could lead to the development of longer-lasting therapeutics. acs.orgnih.gov The primary inactivation pathway for oxytocin is associated with aminopeptidase (B13392206) splitting at the N-terminal. nih.govethz.ch Modifications at this terminus, such as deamination, are known to confer resistance to this type of enzymatic attack. nih.govethz.ch

Table 1: Comparative Half-Lives of Oxytocin Analogs in Rat Placental Tissue

CompoundModificationHalf-Life (t½) in Rat 1 (min)Half-Life (t½) in Rat 2 (min)
Oxytocin (Parent Agonist)Disulfide Bridge1419
1,6-Carba Analog (Agonist)Methylene Bridge2527
Atosiban (Parent Antagonist)Disulfide Bridge1516
1,6-Dicarba Analog (Antagonist)Methylene Bridge3334

Data derived from studies on the stability of oxytocin analogs in placental tissue homogenates from two different rats, showing variation in enzyme levels. acs.org

The chemical stability of peptides like oxytocin and its analogs is highly dependent on formulation conditions, particularly pH and the type of buffer system used. opinvisindi.isnih.gov Degradation of oxytocin in aqueous solution is strongly pH-dependent and has been shown to follow (pseudo) first-order kinetics. nih.gov

Extensive stability studies on oxytocin have found that the optimal pH for stability is approximately 4.5. opinvisindi.isnih.gov Degradation is significantly faster at both acidic (pH 2.0) and, particularly, neutral to alkaline (pH 7.0 and 9.0) conditions. nih.gov The degradation process is also temperature-dependent and can be described by the Arrhenius equation, which relates the rate of reaction to temperature. nih.govnih.gov The highest activation energy for oxytocin degradation was found at pH 4.5, indicating the greatest stability at this pH. nih.gov

The choice of buffer system also plays a crucial role. Studies have shown that an acetate (B1210297) buffer provides better stability for oxytocin compared to a citrate/phosphate buffer. opinvisindi.is Furthermore, within the acetate buffer system, lower concentrations (e.g., 0.025 M or less) were found to improve stability compared to higher concentrations. opinvisindi.is

Table 2: pH-Dependent Stability of Oxytocin at 70°C

pH of FormulationObserved Degradation Rate Constant (k_obs) [days⁻¹]Calculated Half-Life (t½) [days]
2.00.1763.9
4.50.03818.2
7.00.3162.2
9.00.8990.8

Data illustrates the significant influence of pH on the degradation rate of oxytocin in aqueous solution, with maximum stability observed at pH 4.5. nih.gov

Understanding the degradation pathways and identifying the resulting impurities and metabolites is crucial for the development of stable peptide-based drugs. For oxytocin and its analogs, several degradation mechanisms have been identified, which are highly dependent on the pH of the solution. nih.gov

At acidic pH (e.g., 2.0), the primary degradation pathways involve deamidation at the Gln⁴, Asn⁵, and the C-terminal Gly⁹-NH₂ residues. nih.gov In contrast, at neutral to alkaline pH (4.5, 7.0, and 9.0), degradation is dominated by the formation of various disulfide-related species. These include the formation of tri- and tetrasulfide-containing oxytocin monomers, as well as different types of disulfide-linked dimers and dityrosine-linked aggregates. nih.gov

For carba-analogs like carbetocin (B549339) (1-deamino-1-carba-2-tyrosine(O-methyl)-oxytocin), in vitro studies using rat kidney homogenates have identified specific metabolites resulting from enzymatic cleavage. The primary metabolites are formed by the sequential cleavage of the C-terminal amino acids. nih.gov

Table 3: Identified Metabolites of Carbetocin

CompoundStructure/Modification
Carbetocin Metabolite IdesGlyNH₂-carbetocin
Carbetocin Metabolite IIdesLeuGlyNH₂-carbetocin

Metabolites identified following incubation of carbetocin with rat kidney homogenate. nih.gov

Compound Index

Receptor Pharmacology and Ligand Receptor Interaction Dynamics

Molecular Mechanism of Action at Oxytocin (B344502) Receptors

1-Carbaoxytocin, 1-butanoic acid- (9CI), or Carbetocin (B549339), is a synthetic analogue of the neurohormone oxytocin. patsnap.commims.com Its pharmacological effects are mediated through its interaction with oxytocin receptors, particularly those located peripherally on the myometrium (the smooth muscle of the uterus). drugbank.comwikipedia.org Carbetocin functions as an agonist at these receptors, meaning it binds to and activates them, mimicking the effect of endogenous oxytocin. drugbank.comwikipedia.org Research has further characterized it as a partial agonist, indicating that while it binds effectively, it does not produce the maximum possible response compared to the endogenous ligand. nih.govnih.gov

The oxytocin receptor is a member of the large family of G protein-coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses. patsnap.comwikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein on the inner surface of the cell membrane. khanacademy.org

Carbetocin exhibits significant functional selectivity in its signaling pathway. nih.gov While native oxytocin can activate the oxytocin receptor to couple with various G-protein subtypes, including Gq, Gi, and Go, studies have demonstrated that Carbetocin selectively activates the Gq protein pathway. nih.govresearchgate.net This specificity identifies Carbetocin as a biased agonist. wikipedia.orgresearchgate.net The activation of the Gq protein is the critical first step in a signaling cascade that ultimately leads to the physiological effects of the compound, such as uterine muscle contraction. nih.govnih.gov

The Gq protein-coupled signaling cascade initiated by Carbetocin binding relies on the generation of intracellular second messengers. wikipedia.org The activated Gq protein stimulates the enzyme phospholipase C, which in turn hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). youtube.com This cleavage produces two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comnih.gov

The generation of inositol phosphates is a crucial component of Carbetocin's mechanism of action, mirroring the pathway used by native oxytocin. nih.gov IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which acts as an intracellular calcium store. mdpi.comnih.gov This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is the direct trigger for the contraction of smooth muscle fibers in the uterus. patsnap.com

Ligand Selectivity and Specificity Considerations

The interaction between Carbetocin and the oxytocin receptor involves several contact points. Studies utilizing chimeric receptor constructs—where parts of the oxytocin receptor are swapped with those of the related vasopressin V2 receptor—have been instrumental in identifying these domains. nih.gov Research shows that the binding of agonists like Carbetocin and native oxytocin is non-selective and involves multiple domains on the receptor. wikipedia.org Specifically, the extracellular N-terminus (also known as E1) and the second and third extracellular loops (E2 and E3) have been identified as important binding domains for both Carbetocin and oxytocin. nih.gov This indicates a similar mode of binding for the synthetic analogue and the endogenous hormone at these specific sites. nih.gov

Studies comparing the binding characteristics of Carbetocin and oxytocin reveal important distinctions in their pharmacological profiles. Carbetocin and oxytocin exhibit a similar binding affinity for the myometrial oxytocin receptor. wikipedia.orgnih.gov However, their functional efficacy and potency differ significantly.

Despite the comparable affinity, the maximal contractile effect achievable with Carbetocin is approximately 50% lower than that produced by oxytocin. nih.gov Furthermore, the concentration required to produce half of the maximal effect (EC50) is about tenfold higher for Carbetocin (48.0 ± 8.20 nM) compared to oxytocin (5.62 ± 1.22 nM), indicating lower potency. nih.gov

Carbetocin also demonstrates some cross-reactivity with vasopressin receptors, which are structurally similar to the oxytocin receptor. It can bind to myometrial vasopressin V1a receptors, though with a much lower affinity than for the oxytocin receptor. nih.gov At vasopressin V1a and V1b receptors, it may act as an antagonist. nih.gov Its binding to renal vasopressin V2 receptors is very weak. nih.gov

Comparative Receptor Binding and Functional Parameters
CompoundReceptorParameterValueReference
CarbetocinOxytocin Receptor (Myometrial)EC5048.0 ± 8.20 nM nih.gov
OxytocinOxytocin Receptor (Myometrial)EC505.62 ± 1.22 nM nih.gov
CarbetocinOxytocin Receptor (Myometrial)Maximal Contractile Effect~50% of Oxytocin nih.gov
OxytocinOxytocin Receptor (Myometrial)Maximal Contractile Effect5.22 ± 0.26 g nih.gov
CarbetocinVasopressin V1a Receptor (Myometrial)Binding Affinity (Ki)7.24 ± 0.29 nM nih.gov
CarbetocinVasopressin V2 Receptor (Renal)Binding Affinity (Ki)61.3 ± 14.6 nM nih.gov

Functional Selectivity (Biased Agonism) at the Oxytocin Receptor

Carbetocin demonstrates significant functional selectivity, or biased agonism, at the human oxytocin receptor (OXTR). nih.govnih.govbohrium.comnii.ac.jp Unlike native oxytocin, which activates OXTR coupling to multiple G-protein subtypes including Gq, Gi, and Go, carbetocin selectively activates only the OXTR/Gq pathway. nih.govresearchgate.net This strong functional selectivity means carbetocin is a Gq-biased agonist, inducing cellular responses primarily through the Gq signaling cascade, which leads to an increase in intracellular calcium levels and subsequent smooth muscle contraction. nih.govpatsnap.com

Research utilizing bioluminescence resonance energy transfer (BRET) biosensors has confirmed that carbetocin does not stimulate OTR/Gi or OTR/Go coupling. researchgate.net Furthermore, while activating the OXTR, carbetocin does not activate the vasopressin V1a and V1b receptors; in fact, it may act as an antagonist at these sites. nih.govnih.govbohrium.comnii.ac.jp This high degree of selectivity for the OXTR/Gq pathway distinguishes carbetocin's molecular pharmacology from oxytocin and underlies its unique biological profile. nih.govnih.gov

Pharmacodynamic Comparisons with Native Oxytocin

Receptor Occupancy and Duration of Agonist Effect

Carbetocin is characterized as a long-acting synthetic analogue of oxytocin, a feature attributable to both its pharmacokinetic profile and its unique interaction with the oxytocin receptor. patsnap.comunfpa.org It possesses a significantly longer half-life of approximately 40 minutes, which is four to ten times longer than that of oxytocin. patsnap.comnih.govnih.gov This prolonged presence in the circulation contributes to a more sustained clinical effect. unfpa.orgtga.gov.au A single administration of carbetocin can produce a uterine response, in terms of both amplitude and frequency of contractions, that is more prolonged than that of oxytocin. tga.gov.au

The extended duration of action is also a result of its distinct post-activation effects on the oxytocin receptor. nih.gov While both oxytocin and carbetocin induce receptor internalization, the subsequent pathways differ significantly. Oxytocin-induced internalization involves the recruitment of β-arrestins and is followed by receptor recycling back to the plasma membrane. nih.gov In contrast, carbetocin promotes OXTR internalization through a novel β-arrestin-independent pathway. nih.govnih.govbohrium.comnii.ac.jp Crucially, after being internalized in response to carbetocin, the OXTR does not undergo recycling to the plasma membrane. nih.govnih.govbohrium.comnii.ac.jp This lack of receptor recycling effectively leads to a prolonged desensitization and contributes to the long-lasting agonist effect of a single dose. nih.govmdpi.com

Feature1-Carbaoxytocin, 1-butanoic acid- (9CI)Native Oxytocin
Half-life ~40 minutes patsnap.comnih.gov1-6 minutes unfpa.org
Receptor Internalization Induces β-arrestin-independent internalization nih.govInduces β-arrestin-dependent internalization nih.gov
Receptor Recycling Does not promote receptor recycling nih.govnih.govbohrium.comnii.ac.jpPromotes receptor recycling nih.gov
Duration of Uterine Contraction (Single IV dose) Sustained effect for about one hour tga.gov.auRhythmic contractions for about 60 minutes after an initial 6-minute sustained contraction unfpa.org

Potency Discrepancies in Biological Responses

There is a notable discrepancy between the in vitro potency of carbetocin and its observed in vivo efficacy. In vitro studies on isolated human myometrial strips have shown that carbetocin acts as a partial agonist at the OXTR. nih.gov Its maximal contractile effect was found to be approximately 50% lower than that of oxytocin, and its EC50 (the concentration required to produce 50% of the maximal effect) was about ten times higher, indicating lower potency in this experimental setting. nih.gov Some animal models also suggest its potency is about one-tenth that of oxytocin on a molar basis. researchgate.net

Despite its lower in vitro potency, clinical studies consistently demonstrate that carbetocin is highly effective, and in some contexts superior to oxytocin, for preventing postpartum hemorrhage (PPH). researchgate.netnih.gov It has been shown to be more effective in maintaining uterine tone and reducing the need for additional uterotonic agents compared to oxytocin following cesarean sections. researchgate.netnih.govnih.gov For instance, one study found the need for additional uterotonics was significantly lower in the carbetocin group compared to the oxytocin group. mdpi.com This paradox can be explained by carbetocin's unique pharmacodynamic properties, including its prolonged receptor occupancy and sustained action due to the lack of receptor recycling, which may compensate for its lower intrinsic potency to produce a more durable and clinically robust biological response. tga.gov.aunih.gov

Parameter1-Carbaoxytocin, 1-butanoic acid- (9CI)Native Oxytocin
In Vitro Agonism Partial agonist nih.govFull agonist
Maximal Contractile Effect (In Vitro) ~50% of oxytocin's effect nih.gov100% (Reference) nih.gov
EC50 (In Vitro) ~48.0 nM nih.gov~5.62 nM nih.gov
Clinical Efficacy (PPH Prevention) Often superior or equivalent to oxytocin researchgate.netnih.govijlbpr.comStandard of care nih.gov
Hemodynamic Effects Induces less variability in blood pressure and heart rate mdpi.comAssociated with greater hemodynamic fluctuations nih.govmdpi.com

Impact on Endogenous Neurohypophyseal Peptide Systems

Inhibition of Endogenous Oxytocin Release

The administration of exogenous oxytocin receptor agonists can influence the complex feedback mechanisms that regulate the endogenous oxytocinergic system. During labor and postpartum, endogenous oxytocin is released in a pulsatile manner, driven by a positive feedback loop initiated by stimuli such as cervical stretching or neonatal suckling. youtube.com This process is crucial for sustaining uterine contractions and milk ejection. youtube.com

Evidence suggests that carbetocin may not facilitate this endogenous release in the same way as exogenous oxytocin. A study using electrohysterography (EHG) to assess postpartum uterine contractility found that uterine activity was significantly reduced two hours after carbetocin administration, whereas it was not in the oxytocin group. mdpi.com The researchers hypothesized that the sustained uterine activity in the oxytocin group could be related to the promotion of endogenous oxytocin release in response to stimuli like skin-to-skin contact and suckling, a promotion that may not have occurred in women who received carbetocin. mdpi.com This finding implies that the prolonged, non-pulsatile receptor activation by carbetocin may blunt or inhibit the natural, stimulus-driven release of endogenous oxytocin from the posterior pituitary.

Feedback Loop Modulation with the Hypothalamus

The natural release of oxytocin is governed by a positive feedback loop involving the hypothalamus and the posterior pituitary. youtube.com Sensory inputs, such as from the cervix or nipple, are transmitted to the hypothalamus, stimulating magnocellular neurons to synthesize and release oxytocin into the bloodstream. nih.govyoutube.com This released oxytocin then acts on target tissues, and the resulting physiological response (e.g., uterine contraction) further stimulates the sensory input, amplifying the release of more oxytocin until the stimulus is removed. youtube.com

The continuous and high-level receptor occupancy by carbetocin appears to modulate this finely tuned system. By providing a strong, sustained uterotonic effect that is independent of the endogenous pulsatile release, carbetocin may interrupt the positive feedback loop. The lack of a need for further uterine stimulation could lead to a downregulation of the afferent signals to the hypothalamus, thereby reducing the trigger for endogenous oxytocin secretion. mdpi.com The observation that endogenous oxytocin release may not be promoted following carbetocin administration suggests a significant modulation, and potential temporary inhibition, of the hypothalamic-pituitary neuroendocrine axis that controls oxytocin dynamics. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Amino Acid Substitutions on Receptor Binding and Functional Activity

The specific sequence and nature of amino acids in carbetocin (B549339) play a pivotal role in its interaction with the oxytocin (B344502) receptor (OTR) and its subsequent functional effects. wikipedia.org Carbetocin is a long-acting synthetic nonapeptide analog of oxytocin with agonist properties. tocris.comgoogle.com Like oxytocin, carbetocin selectively binds to oxytocin receptors in the smooth muscle of the uterus, stimulating rhythmic contractions. google.comdrugbank.com

Studies have shown that while the oxytocin receptor exhibits a similar affinity for both oxytocin and carbetocin, the maximal contractile effect of carbetocin is approximately 50% lower than that of oxytocin. wikipedia.orgnih.gov Furthermore, the concentration required to elicit a half-maximal response (EC50) is about ten times higher for carbetocin compared to oxytocin. nih.gov Interestingly, carbetocin and its metabolites can also act as antagonists to oxytocin's effects in vitro. nih.gov

CompoundReceptor Binding Affinity (Ki)Functional Activity (EC50)Maximal Effect (% of Oxytocin)
Oxytocin 0.71 nM5.62 ± 1.22 nM100%
Carbetocin 7.0 nM48.0 ± 8.20 nM~50%
Carbetocin Metabolite I Similar to OxytocinNo contractile activity0%
Carbetocin Metabolite II Similar to OxytocinNo contractile activity0%

This table presents a comparison of the receptor binding and functional activity of oxytocin, carbetocin, and its primary metabolites, based on available research data. Note that specific values may vary between studies.

The enhanced stability and prolonged action of carbetocin are largely attributed to specific chemical modifications at key positions within its peptide sequence. cymitquimica.com

The substitution of the N-terminal cysteine with butanoic acid involves the deamination of the N-terminus and the replacement of the disulfide bridge between Cys-1 and Cys-6 with a CH2-S bond. nih.gov This modification effectively protects carbetocin from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. nih.gov Butanoic acid itself is a short-chain fatty acid that plays a significant role in maintaining mucosal health. nih.govresearchgate.net

The replacement of the tyrosine residue at position 2 with O-methyl-L-tyrosine is another critical modification. This methylation of the phenolic hydroxyl group further contributes to the molecule's resistance to enzymatic degradation, thereby extending its half-life in circulation. nih.gov These modifications result in a significantly increased half-life for carbetocin (85–100 minutes) compared to oxytocin (approximately 5 minutes). nih.govnih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure of carbetocin is a key determinant of its biological activity. The cyclic nature of the peptide, maintained by the carba-bridge, is essential for its proper folding and interaction with the oxytocin receptor.

The replacement of the disulfide bond in oxytocin with a more stable carba-bridge in carbetocin is a defining feature of its molecular architecture. nih.govebi.ac.uk This modification involves substituting the sulfur atom of the cysteine residue at position 1 with a methylene (B1212753) group, creating a carbon-sulfur linkage. ebi.ac.uk This carba-bridge maintains the cyclic structure necessary for receptor binding while providing enhanced stability against chemical and enzymatic degradation. nih.govacs.org Cyclization is a common strategy to increase the structural rigidity of peptides, which can lock them into a more biologically active conformation and make them less susceptible to proteolytic enzymes. nih.gov

The disulfide bond in oxytocin is susceptible to reduction, which can lead to a loss of biological activity. acs.org The carba-bridge in carbetocin mimics the structural role of the disulfide bond but is significantly more resistant to cleavage. nih.gov This mimicry is crucial for maintaining the bioactive conformation of the peptide while substantially increasing its metabolic stability. acs.org Studies on other oxytocin analogs have shown that replacing the disulfide bridge with various linkages, including methylene groups, can lead to analogs with potent bioactivity and increased metabolic robustness. acs.orgnih.gov This enhanced stability is a key factor in carbetocin's prolonged duration of action. patsnap.com

Rational Design Strategies for Enhanced Peptide Properties

The development of carbetocin is a prime example of rational drug design, where specific chemical modifications are made to a native peptide to improve its therapeutic properties. The primary goals of these strategies are to enhance metabolic stability and, consequently, the duration of action.

Several methodologies are employed to enhance the metabolic stability of peptides like carbetocin. creative-peptides.commq.edu.au

Cyclization: As demonstrated by the carba-bridge in carbetocin, cyclizing a peptide can protect it from degradation by exopeptidases and stabilize its active conformation. nih.govcreative-peptides.com This is a widely used strategy, with over two-thirds of peptide drugs on the market being cyclic compounds. creative-peptides.com

Amino Acid Substitution: Replacing natural L-amino acids with unnatural amino acids, such as the O-methyl-L-tyrosine in carbetocin, can hinder recognition by proteases and increase stability. creative-peptides.com Other strategies include the use of D-amino acids, which are mirror images of the natural L-amino acids and are less susceptible to enzymatic degradation. novoprolabs.com

N-terminal and C-terminal Modifications: Modifying the ends of a peptide chain, for instance, through N-acetylation or C-amidation, can protect against degradation by exopeptidases. creative-peptides.comnovoprolabs.com The deamination of the N-terminus in carbetocin is an example of such a stabilizing modification. nih.gov

These rational design strategies have successfully transformed the short-acting native hormone oxytocin into the long-acting and more stable therapeutic agent, carbetocin. cymitquimica.com

Design of Peptidomimetics and Novel Oxytocin Receptor Modulators

Carbetocin represents a sophisticated peptidomimetic of oxytocin, a compound that mimics the structure and function of a native peptide but with improved pharmacological characteristics. The design of Carbetocin involved key structural alterations to the oxytocin backbone. nih.govebi.ac.uk These changes were engineered to overcome the limitations of the endogenous hormone, such as its short half-life. nih.gov

The primary modifications that define Carbetocin as a peptidomimetic include:

Deamination of the N-terminus: The N-terminal cysteine residue of oxytocin was deaminated.

Carba-substitution: The disulfide bridge between the cysteine residues at positions 1 and 6 was replaced with a more stable methylene thioether bond (CH2-S). nih.gov

Methylation: The tyrosine residue at position 2 was O-methylated. ebi.ac.uk

These modifications, particularly the replacement of the disulfide bond, protect the molecule from degradation by aminopeptidases and disulfidases, significantly increasing its biological half-life compared to native oxytocin. nih.gov This enhanced stability is a hallmark of successful peptidomimetic design.

Beyond simply mimicking oxytocin, Carbetocin functions as a novel modulator of the oxytocin receptor (OXTR) through a mechanism known as functional selectivity or biased agonism. nih.govnih.govresearchgate.net While oxytocin activates multiple signaling pathways by coupling to various G-proteins (including Gq, Gi, and Go), research has shown that Carbetocin selectively activates only the OXTR/Gq pathway. nih.govnih.govresearchgate.net This selective activation leads to a specific subset of cellular responses, distinguishing its pharmacological profile from that of the natural hormone. Furthermore, Carbetocin is considered a partial agonist at the OXTR/Gq coupling. nih.govnih.gov

Another unique modulatory feature is its effect on receptor trafficking. Following receptor binding, Carbetocin promotes the internalization of the oxytocin receptor through a β-arrestin-independent pathway. nih.govnih.gov Unlike oxytocin, it does not induce the recycling of the receptor back to the plasma membrane. nih.govnih.gov These distinct molecular actions identify Carbetocin as a significantly different modulator compared to endogenous oxytocin. nih.gov

Table 1: Comparison of Oxytocin and Carbetocin Molecular Features and Actions
FeatureOxytocin1-Carbaoxytocin, 1-butanoic acid- (9CI) (Carbetocin)
StructureNative nonapeptide with a disulfide bridgeSynthetic analogue with a deaminated N-terminus and a methylene thioether bridge nih.gov
Receptor BindingBinds to Oxytocin and Vasopressin Receptors nih.govBinds selectively to the Oxytocin Receptor fpwr.org
G-Protein CouplingActivates Gq, Gi, and Go pathways researchgate.netSelectively activates the Gq pathway nih.govnih.gov
AgonismFull AgonistPartial Agonist at OXTR/Gq coupling nih.govnih.gov
Receptor Internalizationβ-arrestin-dependent nih.govβ-arrestin-independent nih.govnih.gov
Receptor RecyclingPromotes recycling to the plasma membrane nih.govDoes not induce recycling nih.govnih.gov

Engineering for Selectivity Towards Specific Oxytocin Receptor Subtypes

A critical aspect of the rational design of Carbetocin was engineering high selectivity for the oxytocin receptor (OXTR) over the closely related vasopressin receptors (V1aR and V1bR). nih.gov Oxytocin itself can bind to and activate vasopressin receptors, which can lead to undesired side effects. nih.govfpwr.org

Carbetocin was specifically designed to minimize these off-target interactions. Studies have demonstrated that Carbetocin is highly selective for the OXTR. nih.gov It effectively activates the OXTR but does not activate the V1aR and V1bR. nih.govnih.gov In fact, research suggests that Carbetocin may act as a competitive antagonist at these vasopressin receptors. nih.govnih.govresearchgate.net This high degree of selectivity is a significant therapeutic advantage, potentially reducing side effects that could arise from the activation of vasopressin receptors, such as effects on blood pressure. fpwr.org

The ability of Carbetocin to selectively engage the OXTR while avoiding or even blocking V1aR and V1bR makes it a precisely targeted therapeutic agent. nih.govfpwr.org This selectivity is a direct result of the specific structural modifications incorporated into its design, distinguishing it from the less selective endogenous hormone, oxytocin.

Table 2: Receptor Selectivity Profile
ReceptorInteraction with 1-Carbaoxytocin, 1-butanoic acid- (9CI) (Carbetocin)Reference
Oxytocin Receptor (OXTR)Agonist (Selective for Gq pathway) nih.govnih.gov
Vasopressin V1a Receptor (V1aR)No activation; potential antagonist nih.govnih.govresearchgate.net
Vasopressin V1b Receptor (V1bR)No activation; potential antagonist nih.govnih.govresearchgate.net

Advanced Research Methodologies and Preclinical Investigative Paradigms

In Vitro Pharmacological Assay Systems

In vitro assays are fundamental in characterizing the initial interaction between carbetocin (B549339) and its target receptors. These systems allow for a detailed examination of binding affinities and functional activation in a controlled environment, free from the complexities of a whole biological system.

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. In the case of carbetocin, these assays have been used to quantify its binding to the oxytocin (B344502) receptor (OXTR), often using tritium-labeled oxytocin ([3H]Oxytocin) as the radioactive ligand.

Studies have shown that carbetocin displays a high affinity for the human oxytocin receptor, with a reported inhibitory constant (Ki) of 7.1 nM. medchemexpress.com Research investigating its binding properties in rat myometrial tissue demonstrated that carbetocin and its metabolites (desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin) exhibited binding affinities to the myometrial oxytocin receptor of a similar magnitude to oxytocin itself. nih.gov

Further investigations have also explored carbetocin's affinity for related receptors, such as vasopressin receptors, to understand its selectivity. While carbetocin and its metabolites bound to the myometrial vasopressin V1a receptor (V1aR), their affinities were much lower than for the oxytocin receptor. nih.gov Specifically, carbetocin's binding affinity for the renal vasopressin V2 receptor was found to be very low (61.3 +/- 14.6 nM). nih.gov

Table 1: Binding Affinities of Carbetocin and its Metabolites at Oxytocin and Vasopressin Receptors

Compound Receptor Binding Affinity (Ki, nM)
Carbetocin Oxytocin Receptor (human) 7.1 medchemexpress.com
Carbetocin Myometrial Vasopressin V1 Receptor 7.24 +/- 0.29 nih.gov
Carbetocin Metabolite I (desGlyNH2-carbetocin) Myometrial Vasopressin V1 Receptor 9.89 + 2.80 nih.gov
Carbetocin Metabolite II (desLeuGlyNH2-carbetocin) Myometrial Vasopressin V1 Receptor 33.7 +/- 7.34 nih.gov

This table summarizes the binding affinities of carbetocin and its primary metabolites for the oxytocin and vasopressin receptors as determined by radioligand binding assays.

Beyond simple binding, cell-based functional assays are employed to determine whether the compound acts as an agonist (activator) or antagonist (blocker) at the receptor and to characterize the downstream signaling pathways. Techniques like bioluminescence resonance energy transfer (BRET) have been instrumental in profiling carbetocin's action. nih.gov

These assays have revealed that carbetocin is a partial agonist at the oxytocin receptor. nih.govnih.gov While it activates the receptor to produce a response, the maximal effect is lower than that of the endogenous ligand, oxytocin. nih.gov One study found that the maximal contractile effect of carbetocin on isolated rat myometrial strips was approximately 50% lower than that of oxytocin. nih.gov

A key finding from these functional assays is that carbetocin exhibits "functional selectivity." It selectively activates the OXTR/Gq signaling pathway, which leads to the generation of inositol (B14025) phosphates and subsequent muscle contraction, but not other pathways that oxytocin can activate. nih.govnih.govnih.gov Furthermore, studies have shown that carbetocin does not activate vasopressin V1a and V1b receptors; instead, it may act as a competitive antagonist at these sites. nih.govnih.govresearchgate.net These assays have also uncovered unique properties regarding receptor internalization, showing that carbetocin promotes OXTR internalization through a β-arrestin-independent pathway and does not induce the receptor's recycling back to the cell membrane. nih.govnih.gov

Table 2: Functional Profile of Carbetocin at the Oxytocin Receptor

Parameter Observation Source(s)
Receptor Activity Partial Agonist nih.govnih.gov
Signaling Pathway Selective for OXTR/Gq pathway nih.govnih.govresearchgate.net
Maximal Effect (Uterine Contraction) ~50% lower than Oxytocin nih.gov
EC50 (Uterine Contraction) ~10 times higher than Oxytocin (48.0 vs 5.62 nM) nih.gov
Vasopressin Receptor (V1a/V1b) Activity No activation; acts as an antagonist nih.govnih.gov
Receptor Internalization β-arrestin-independent nih.govnih.gov

| Receptor Recycling | Does not promote recycling to the plasma membrane | nih.gov |

This table details the functional characteristics of carbetocin when interacting with the oxytocin receptor, as determined by various cell-based assays.

Preclinical Pharmacological Investigations in Animal Models

Animal models are indispensable for understanding the physiological effects of carbetocin in vivo. These studies bridge the gap between molecular interactions and clinical applications, providing essential data on the compound's integrated biological activity.

The primary therapeutic action of carbetocin is its ability to induce uterine contractions (uterotonic activity). This has been extensively studied in various animal models. In ex vivo studies using equine myometrial tissue, carbetocin was shown to induce concentration-dependent contractile responses. uzh.chup.ac.za An advantage noted in these studies is carbetocin's longer half-life in mares (~17 minutes) compared to oxytocin (~6 minutes), suggesting a more sustained uterotonic effect. uzh.ch In rats, carbetocin demonstrated agonistic properties on isolated myometrial strips, though with a lower maximal effect and higher EC50 compared to oxytocin. nih.gov This prolonged action is a key feature that is investigated for its potential benefits in preventing postpartum hemorrhage. researchcommons.orgnih.gov

The oxytocin system is critical for lactation, specifically for the milk ejection or "let-down" reflex. Carbetocin's activity in this process has been investigated in lactating animals. A study in mice demonstrated that carbetocin is an effective, non-invasive method to stimulate milk ejection for collection. nih.gov The results showed that a lower dose of carbetocin produced a milk yield comparable to oxytocin, but its duration of action was longer. nih.govresearchgate.net A higher dose of carbetocin resulted in significantly greater milk volumes. nih.govresearchgate.net Similarly, in cows experiencing reduced milk ejection after transport, a single treatment with carbetocin enabled the spontaneous release of approximately 94% of the total milk yield during the first milking, a significant improvement over untreated animals. nih.gov

Table 3: Effect of Carbetocin on Milk Ejection in Animal Models

Animal Model Comparator Key Finding Source(s)
Mice (ICR) Oxytocin Comparable milk yield at lower doses; longer duration of action. Higher doses yielded significantly more milk. nih.govresearchgate.net

| Cows | Untreated Control | Overcame transport-induced inhibition of milk ejection, with treated cows releasing 94% of milk spontaneously. | nih.gov |

This table summarizes the findings from studies investigating the effect of carbetocin on the milk ejection reflex in different lactating animal models.

Beyond its specific use in parturition and lactation, carbetocin serves as a valuable tool in broader reproductive physiology research. Its primary application stems from its potent and sustained uterotonic activity, making it a subject of extensive research for the prevention of postpartum hemorrhage (PPH), a leading cause of maternal mortality. researchcommons.orgnih.gov Its heat stability compared to oxytocin also makes it a significant compound for research in settings where maintaining a cold chain is challenging. youtube.com In veterinary medicine, particularly in equine practice, its longer half-life has prompted investigations into its potential for treating uterine pathologies, such as aiding in uterine clearance. uzh.ch

Methodological Innovations in Peptide Chemistry Research

Advancements in Peptide Synthesis Techniques

The synthesis of complex peptides such as 1-Carbaoxytocin, 1-butanoic acid- (9CI), a nonapeptide analogue of oxytocin, has been significantly refined through innovations in peptide chemistry. google.com The primary methodology employed is Solid-Phase Peptide Synthesis (SPPS), which has largely superseded solution-phase methods due to its efficiency, ease of purification, and amenability to automation. openaccessjournals.combeilstein-journals.org

The foundational SPPS approach for this compound typically utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy. google.comrsc.org This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. beilstein-journals.orggoogle.com The synthesis cycle consists of three main steps: deprotection of the Nα-Fmoc group, activation of the incoming amino acid's carboxyl group, and coupling to the liberated N-terminus of the resin-bound peptide. beilstein-journals.org

Recent advancements have focused on optimizing each stage of this process to enhance yield and purity. Innovations include the development of specialized resins, such as Wang resin or Rink Amide-AM Resin, which provide stable anchoring and facilitate the final cleavage of the peptide. rsc.orggoogle.com The choice of coupling reagents is also critical, with agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and N,N'-diisopropylcarbodiimide (DIC) being commonly used to promote efficient peptide bond formation. rsc.orggoogle.com

A significant challenge in synthesizing 1-Carbaoxytocin, 1-butanoic acid- (9CI) is the formation of the cyclic structure. Methodological innovations have addressed this through both solid-phase and liquid-phase cyclization techniques.

All-Solid-Phase Synthesis: This method involves cyclization while the peptide is still attached to the resin. One approach involves removing specific side-chain protecting groups and inducing an intramolecular reaction, for instance, a Mitsunobu reaction between a terminal sulfhydryl group and a serine side-chain hydroxyl group to form the thioether bridge. unifiedpatents.com This on-resin cyclization can simplify purification and improve yields. google.comunifiedpatents.com

Liquid-Phase Cyclization: In this strategy, the linear peptide is first synthesized on the solid support and then cleaved from the resin. google.com The cyclization is subsequently performed in solution. This approach can sometimes offer better control over the cyclization reaction by optimizing conditions such as concentration and pH.

These advancements have led to more efficient and scalable production processes, reducing side reactions and improving the purity of the final crude product. google.comunifiedpatents.com

Table 1: Comparison of Synthesis Strategies for 1-Carbaoxytocin, 1-butanoic acid- (9CI)

Synthesis StrategyKey FeaturesReported AdvantagesReferences
Fmoc/tBu Solid-Phase Synthesis with On-Resin CyclizationSequential coupling of Fmoc-protected amino acids on a solid support. Cyclization is performed while the peptide is attached to the resin, followed by cleavage.Simplified post-synthesis workup; potentially higher yields and purity of the crude peptide. google.comunifiedpatents.com google.comunifiedpatents.com
Fmoc/tBu Solid-Phase Synthesis with Solution-Phase CyclizationThe linear peptide is assembled on the resin, cleaved, and then cyclized in a dilute solution.Allows for greater flexibility in optimizing cyclization conditions (e.g., solvent, pH, additives). google.com google.com
All-Solid-Phase Synthesis via Mitsunobu ReactionA specific on-resin cyclization method where a terminal mercapto group reacts with a serine hydroxyl group, facilitated by reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD).Greatly improves the purity and yield of the crude peptide compared to some older solid-phase cyclization techniques. unifiedpatents.com unifiedpatents.com

Modern Analytical Techniques for Peptide Purity and Characterization

The characterization and purity assessment of synthesized 1-Carbaoxytocin, 1-butanoic acid- (9CI) are critical for ensuring its quality and efficacy. Modern analytical chemistry provides a suite of powerful techniques for this purpose, with chromatographic methods being central to the process. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing the purity of this peptide. google.com Specifically, Reverse-Phase HPLC (RP-HPLC) is employed, which separates the target peptide from impurities based on differences in hydrophobicity. researchgate.netresearchgate.net A typical RP-HPLC method for this compound involves:

Stationary Phase: A C18 bonded silica (B1680970) gel column. google.com

Mobile Phase: A gradient elution system using a mixture of an aqueous buffer and an organic solvent, commonly acetonitrile. google.com

Detection: An ultraviolet (UV) detector set at a specific wavelength (e.g., 220 nm) where the peptide bond absorbs light. google.comresearchgate.net

This method is highly effective for separating the main compound from synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides. nih.govdntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. ijprajournal.com This hyphenated technique is invaluable for the structural characterization of the peptide and its impurities. nih.gov After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio of the resulting ions is measured. ijprajournal.com This provides precise molecular weight information, confirming the identity of the synthesized peptide and helping to elucidate the structures of unknown impurities. nih.govijprajournal.com

Gas Chromatography (GC) has also been applied, particularly for chiral analysis. One developed method involves the acid hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a reagent like pentafluoropropyl chloroformate. nih.gov The resulting volatile derivatives can then be separated on a chiral capillary column to determine the enantiomeric purity of the amino acids, ensuring that no racemization occurred during the synthesis. nih.gov

These analytical techniques, often used in combination, provide a comprehensive profile of the synthesized peptide, confirming its identity, purity, and chiral integrity. nih.gov

Table 2: Analytical Techniques for the Characterization of 1-Carbaoxytocin, 1-butanoic acid- (9CI)

Analytical TechniquePrinciple of OperationApplication in Peptide AnalysisReferences
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.Primary method for purity assessment, quantification, and separation of the target peptide from synthesis-related impurities. google.comdntb.gov.ua google.comresearchgate.netdntb.gov.ua
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation capabilities of HPLC with the mass analysis of mass spectrometry for structural elucidation.Confirms the molecular weight of the synthesized peptide and identifies the structure of process impurities and degradation products. nih.govijprajournal.com nih.govijprajournal.com
Gas Chromatography (GC) with Chiral ColumnSeparates volatile compounds in the gas phase. Chiral columns allow for the separation of enantiomers.Used to assess the enantiomeric purity of the constituent amino acids after peptide hydrolysis, detecting potential racemization during synthesis. nih.gov nih.gov

Development of Negative Control Methodologies in Observational Research Contexts

In observational research, establishing a causal relationship between an exposure and an outcome is challenging due to the potential for confounding and systematic bias. Negative control experiments are a methodological approach designed to detect and quantify the impact of such biases. nih.gov A negative control is an exposure-outcome pair where no causal effect is believed to exist. If an observational study finds a statistical association between a negative control exposure and outcome, it suggests the presence of unmeasured confounding or other systematic biases that could also affect the primary association of interest. nih.gov

While randomized controlled trials (RCTs) are the gold standard for determining efficacy, observational studies are often used to investigate real-world effectiveness and associations. nih.govijrcog.org In the context of research on 1-Carbaoxytocin, 1-butanoic acid- (9CI), negative control methodologies could be developed to strengthen the validity of observational findings. For example, if researchers were studying a potential long-term association between the compound and a specific health outcome, they could concurrently study associations with negative control outcomes.

The process for developing and applying negative controls in an observational study for this compound would involve:

Defining the Primary Association: Clearly specify the exposure (1-Carbaoxytocin, 1-butanoic acid- (9CI)), the outcome of interest, and the target population.

Selecting Negative Controls: Identify negative control outcomes that are not plausibly caused by the compound but are likely to share the same potential confounding pathways as the primary outcome. For instance, one might select outcomes that have no biological link to the compound's mechanism of action.

Data Analysis: Analyze the association between the compound and both the primary outcome and the negative control outcomes using the same observational dataset and statistical methods.

Interpreting Results: A null or negligible association for the negative control pairs would increase confidence that the findings for the primary outcome are not driven by unmeasured confounding. Conversely, finding a significant association for a negative control would indicate the magnitude of systematic bias in the dataset, which must be considered when interpreting the primary result. nih.gov

This methodological paradigm provides a crucial tool for enhancing the rigor and confidence in findings from observational database studies, helping to account for systematic bias and heterogeneity when covariate data are limited. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Carbaoxytocin, 1-butanoic acid-(9CI), and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, incorporating carba substitutions (replacing peptide bonds with methylene groups) and butanoic acid side-chain modifications. Protecting groups (e.g., Fmoc/t-Bu) are used for amino acid residues. Post-synthesis, cleavage and deprotection are performed using trifluoroacetic acid (TFA) with scavengers. Purification via reversed-phase HPLC (C18 columns, acetonitrile/water gradients) ensures homogeneity. Structural confirmation requires:
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone connectivity and substitution sites.
  • Circular Dichroism (CD) : To assess secondary structure retention compared to native oxytocin .

Q. What safety precautions are recommended when handling 1-Carbaoxytocin, 1-butanoic acid-(9CI) in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for peptide handling:
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis and purification to avoid inhalation of volatile reagents (e.g., TFA).
  • Storage : Lyophilized peptide stored at -20°C under inert gas (argon) to prevent oxidation. Solutions in PBS (pH 7.4) should be prepared fresh to avoid degradation.
  • Waste Disposal : Neutralize acidic waste (e.g., TFA) with sodium bicarbonate before disposal .

Q. Which analytical techniques are most effective for assessing the purity and stability of 1-Carbaoxytocin, 1-butanoic acid-(9CI) under varying pH conditions?

  • Methodological Answer :
  • HPLC-PDA : Monitor purity (>95%) and detect degradation products at 220 nm.
  • Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C across pH 3–9 buffers (e.g., citrate, phosphate). Analyze aliquots via HPLC-MS to identify cleavage sites (e.g., acid-sensitive carba bonds).
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers .

Advanced Research Questions

Q. How does the substitution of the 1-carba group and butanoic acid moiety in 1-Carbaoxytocin influence its binding affinity to oxytocin receptors compared to native oxytocin?

  • Methodological Answer :
  • In Vitro Binding Assays : Use HEK293 cells expressing human oxytocin receptors (OTR). Perform competitive radioligand binding with 3^3H-oxytocin. Calculate IC50_{50} values via nonlinear regression.
  • Molecular Dynamics (MD) Simulations : Compare receptor-ligand interactions (e.g., hydrogen bonding with Gln4.60^{4.60}, hydrophobic contacts with Leu8^{8}) using AMBER or GROMACS.
  • Functional Assays : Measure intracellular calcium flux (Fluo-4 dye) to evaluate potency (EC50_{50}) and efficacy (Emax_{max}) .

Q. What experimental models are appropriate for evaluating the pharmacokinetic profile and in vivo stability of 1-Carbaoxytocin, 1-butanoic acid-(9CI)?

  • Methodological Answer :
  • Rodent Models : Administer IV/SC doses (0.1–1 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 15, 30, 60, 120 min. Quantify peptide levels via LC-MS/MS. Calculate t1/2_{1/2}, Cmax_{max}, and AUC.
  • Tissue Distribution : Use whole-body autoradiography with 14^{14}C-labeled peptide.
  • Enzymatic Stability : Incubate with human serum/plasma at 37°C. Analyze degradation via HPLC-MS to identify protease-sensitive sites .

Q. How can discrepancies in reported EC50_{50} values of 1-Carbaoxytocin, 1-butanoic acid-(9CI) across different in vitro assays be systematically addressed?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., CHO-OTR vs. HEK-OTR), buffer composition (e.g., HEPES vs. Tris), and temperature (25°C vs. 37°C).
  • Internal Controls : Include native oxytocin in each experiment to normalize inter-assay variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to compare datasets. Address outliers via Grubbs’ test.
  • Orthogonal Assays : Validate functional data with β-arrestin recruitment (e.g., BRET assays) to confirm signaling bias .

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1-Carbaoxytocin, 1-butanoic acid- (9CI)
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1-Carbaoxytocin, 1-butanoic acid- (9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.